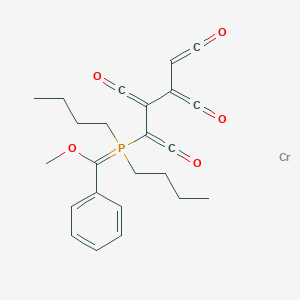
CID 71373329
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 71373329 is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of CID 71373329 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves a series of chemical reactions that include the use of specific reagents and catalysts to achieve the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes, which allow for the large-scale synthesis of the compound with consistent quality. The use of advanced technologies and equipment ensures that the compound is produced with minimal impurities and high yield.
Análisis De Reacciones Químicas
Types of Reactions: CID 71373329 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction and achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
CID 71373329 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, it is investigated for its potential use in drug development and treatment of diseases. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of CID 71373329 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action include signaling pathways, enzymatic reactions, and receptor interactions. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
CID 71373329 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or functional groups, but this compound may exhibit distinct properties or activities that make it valuable for specific applications. Some similar compounds include those with similar chemical backbones or functional groups, but with different substituents or modifications that alter their properties.
Conclusion
This compound is a versatile compound with significant scientific and industrial applications Its unique properties and interactions make it valuable for various research and development efforts
Propiedades
Número CAS |
63121-21-1 |
|---|---|
Fórmula molecular |
C24H27CrO5P |
Peso molecular |
478.4 g/mol |
InChI |
InChI=1S/C24H27O5P.Cr/c1-4-6-15-30(16-7-5-2,24(29-3)20-11-9-8-10-12-20)23(19-28)22(18-27)21(17-26)13-14-25;/h8-13H,4-7,15-16H2,1-3H3; |
Clave InChI |
NQVKKTOYUNLDDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=C(C1=CC=CC=C1)OC)(CCCC)C(=C=O)C(=C=O)C(=C=O)C=C=O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


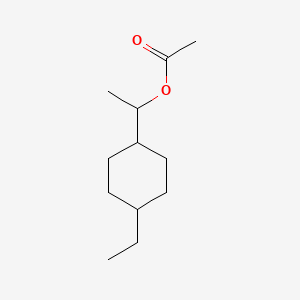


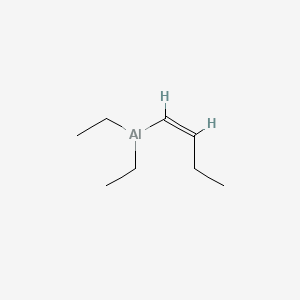

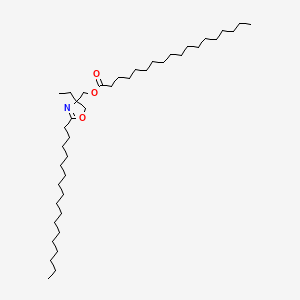
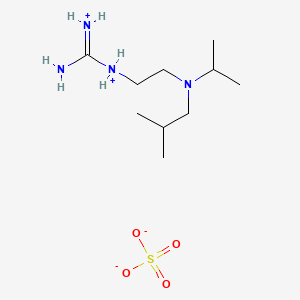



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
